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molecular formula C6H14ClNO2 B2534337 Ethyl 3-amino-2-methylpropanoate hydrochloride CAS No. 187886-03-9

Ethyl 3-amino-2-methylpropanoate hydrochloride

Cat. No. B2534337
M. Wt: 167.63
InChI Key: JTJMQKNQRBCBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07671080B2

Procedure details

3-Aminoisobutyric acid (1.00 g, 9.7 mmol) was stirred in DCM under nitrogen and thionyl chloride (1.4 ml, 19.4 mmol) was added at room temperature. The reaction was heated to 50° C. for 2 h. The solvent and any excess thionyl chloride were removed under reduced pressure and the oil obtained was dissolved in ethanol (20 ml) stirring at room temperature for 18 h. The solvent was removed under reduced pressure to give 3-aminoisobutyric acid ethyl ester hydrochloride as a viscous, cloudy oil (1.47 g, 90%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([CH3:7])[C:4]([OH:6])=[O:5].S(Cl)([Cl:10])=O.[CH2:12](O)[CH3:13]>C(Cl)Cl>[ClH:10].[CH2:12]([O:5][C:4](=[O:6])[CH:3]([CH3:7])[CH2:2][NH2:1])[CH3:13] |f:4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NCC(C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent and any excess thionyl chloride were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the oil obtained
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.C(C)OC(C(CN)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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